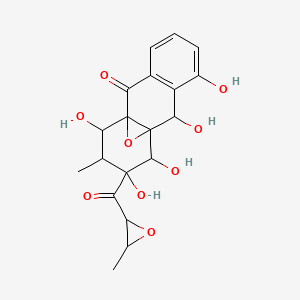

Cervicarcin

Description

Properties

IUPAC Name |

7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZVMKCZHDIFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940167 | |

| Record name | 1,3,4,5,10-Pentahydroxy-2-methyl-3-(3-methyloxirane-2-carbonyl)-1,2,3,4-tetrahydro-4a,9a-epoxyanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-14-4, 18700-78-2 | |

| Record name | 4a,9a-Epoxyanthracen-9(10H)-one, 1,2,3,4-tetrahydro-1,3,4,5,10-pentahydroxy-3-[(3-methyloxiranyl)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3929-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cervicarcin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5,10-Pentahydroxy-2-methyl-3-(3-methyloxirane-2-carbonyl)-1,2,3,4-tetrahydro-4a,9a-epoxyanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Cervicarcin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervicarcin, a potent antitumor antibiotic, has garnered interest for its inhibitory effects against various tumor models. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action. The etymology of its name is derived from "cervical cancer," indicating its intended application as an antitumor agent.

Quantitative Biological Data

| Tumor Model | Administration Route | Dosage (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |

| Sarcoma 180 | Intraperitoneal | 1.25 | 10 | 70-80 | [1] |

| 2.5 | 10 | >90 | [1] | ||

| NF Sarcoma | Intraperitoneal | 1.25 | 10 | 50-60 | [1] |

| 2.5 | 10 | 70-80 | [1] | ||

| Ehrlich Ascites | Intraperitoneal | 2.5 | 7 | Moderate | [1] |

| 5.0 | 7 | Significant | [1] |

Note: The inhibitory effects of this compound on Sarcoma 37, Ehrman's ascites cancer, and Friend leukemia were reported to be weak.[1]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces ogaensis

The following protocol is a generalized procedure based on common methods for isolating natural products from Streptomyces species, as specific detailed protocols for this compound are not widely published.

1. Fermentation:

-

A pure culture of Streptomyces ogaensis is inoculated into a suitable seed medium and incubated for 2-3 days.

-

The seed culture is then transferred to a larger production medium rich in carbon and nitrogen sources.

-

Fermentation is carried out for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.

2. Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The mycelial cake is extracted with an organic solvent such as acetone or methanol to extract the intracellular this compound.

-

The solvent extract is concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

Solvent-solvent extraction: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate and water) to remove highly polar and non-polar impurities.

-

Column chromatography: The partially purified extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

4. Characterization:

-

The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action of this compound, including the specific signaling pathways it modulates in cancer cells, is not well-documented in publicly available literature. However, based on its classification as an antitumor antibiotic and its observed effects on tumor growth, it is plausible that this compound may exert its effects through one or more of the following general mechanisms commonly associated with this class of compounds:

-

Induction of Apoptosis: Many antitumor antibiotics trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Inhibition of cell cycle progression is another common mechanism to halt tumor growth.

-

Inhibition of Macromolecule Synthesis: Interference with DNA, RNA, or protein synthesis can lead to cytotoxicity in rapidly dividing cancer cells.

Further research is required to elucidate the specific signaling cascades affected by this compound. The diagram below represents a hypothetical model of potential signaling pathways that could be targeted by an antitumor antibiotic like this compound, leading to apoptosis and cell cycle arrest.

Conclusion

This compound remains a compound of interest due to its demonstrated antitumor properties. While historical data confirms its in vivo efficacy, a significant gap exists in the current understanding of its specific molecular targets and mechanisms of action against cervical cancer and other malignancies. This guide consolidates the available information and highlights the need for further research, including detailed in vitro studies to determine its potency against a panel of cancer cell lines and in-depth molecular investigations to unravel its precise signaling effects. Such studies will be crucial for the future development of this compound as a potential therapeutic agent.

References

An In-Depth Technical Guide to Cervicarcin: Biological Activity and Screening

Notice to the Reader: Despite a comprehensive search for scientific literature, detailed quantitative data, specific experimental protocols, and defined signaling pathways for the antitumor antibiotic "Cervicarcin" are not available in publicly accessible records. The foundational research, likely published in the 1960s or 1970s, including a key article by C. Itakura et al. in "The Journal of Antibiotics," could not be retrieved in its entirety. Consequently, this guide provides a general overview based on limited available information and outlines the standard methodologies and signaling pathways that would be relevant for the analysis of such a compound. The specific data tables and detailed experimental protocols for this compound, as requested, cannot be generated without access to primary research data.

Introduction to this compound

This compound is an antitumor antibiotic belonging to the naphthoquinone glycoside family. It was first isolated from Streptomyces ogaensis. Early studies on this compound demonstrated its inhibitory effects against certain transplantable mouse tumors, indicating its potential as a cytotoxic agent. This guide will explore the known biological activities of this compound and provide a framework for its screening and further investigation based on established oncological research methodologies.

Biological Activity of this compound

The primary biological activity of this compound is its antitumor effect. Available literature suggests that it exhibits cytotoxicity against various cancer cell lines, with a more pronounced effect on specific types of sarcomas and leukemias in preclinical models.

Quantitative Data on Antitumor Activity

Without access to the primary research articles, a detailed table of quantitative data such as IC50 values across a range of cancer cell lines cannot be compiled. For a compound like this compound, such a table would typically be structured as follows to present a clear comparison of its potency:

Table 1: Hypothetical Summary of this compound In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |

| HeLa | Cervical Carcinoma | Data not available | Data not available | Data not available | N/A |

| A549 | Lung Carcinoma | Data not available | Data not available | Data not available | N/A |

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | N/A |

| P388 | Murine Leukemia | Data not available | Data not available | Data not available | N/A |

| Sarcoma 180 | Murine Sarcoma | Data not available | Data not available | Data not available | N/A |

Note: This table is a template. Specific values for this compound are not available in the searched literature.

Screening of this compound

The screening of a potential anticancer agent like this compound involves a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.

Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in the screening and characterization of this compound's biological activity.

3.1.1 In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

3.1.2 Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of its long-term proliferative capacity after treatment.

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Colony Growth: The treatment medium is replaced with fresh medium, and the cells are incubated for 1-2 weeks to allow for colony formation.

-

Colony Staining and Counting: The colonies are fixed with methanol and stained with a solution of 0.5% crystal violet. The number of colonies (typically defined as containing >50 cells) is counted.

-

Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of this compound on the clonogenic survival of the cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening of a novel anticancer compound like this compound.

Caption: A generalized workflow for the screening and preclinical development of an antitumor compound.

Potential Signaling Pathways Affected by this compound

The precise molecular targets and signaling pathways affected by this compound have not been elucidated in the available literature. However, based on the mechanisms of other naphthoquinone-containing antitumor agents, several pathways are plausible targets.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Many natural and synthetic compounds exert their anticancer effects by inhibiting key components of this pathway.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway with hypothesized points of inhibition by this compound.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling route that transmits extracellular signals to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.

Caption: A simplified representation of the MAPK/ERK signaling cascade, indicating potential inhibitory targets for this compound.

Conclusion and Future Directions

This compound represents an early-stage discovery in the field of antitumor antibiotics with demonstrated cytotoxic potential in preclinical models. However, a significant gap in the publicly available scientific literature prevents a thorough understanding of its biological activity and mechanism of action. To advance this compound as a potential therapeutic agent, future research should focus on:

-

Comprehensive In Vitro Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating the effects of this compound on the cell cycle, apoptosis, and key cancer-related signaling pathways.

-

In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and safety profile of this compound in relevant animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and reduced toxicity.

The elucidation of these critical aspects will be essential to determine the therapeutic potential of this compound and to guide its further development as a novel anticancer drug.

Preclinical Data on "Cervicarcin" and Apoptosis in Cervical Cancer Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and public databases, no preclinical studies or data could be identified for a compound referred to as "Cervicarcin" and its effects on apoptosis in the context of cervical cancer. This prevents the creation of an in-depth technical guide as requested, due to the absence of foundational scientific information.

Extensive searches were conducted to locate preclinical research detailing the mechanism of action, quantitative data on apoptotic induction, experimental protocols, and associated signaling pathways of a substance named "this compound." These searches yielded no specific results for a compound with this name. The scientific and medical literature does not appear to contain any peer-reviewed studies, white papers, or conference proceedings related to "this compound."

This lack of information suggests several possibilities: "this compound" may be a very early-stage compound not yet described in published literature, a proprietary code name for a drug in development that has not been publicly disclosed, or potentially a misnomer for another therapeutic agent.

While the core request for a technical guide on this compound cannot be fulfilled, it is pertinent to note that the induction of apoptosis is a primary strategy in the development of novel therapies for cervical cancer. Numerous preclinical studies have detailed the pro-apoptotic effects of various natural and synthetic compounds in cervical cancer cell lines. These studies typically involve a range of standard experimental procedures to quantify apoptosis and elucidate the underlying molecular mechanisms.

General Methodologies in Preclinical Apoptosis Studies for Cervical Cancer

For the benefit of researchers, scientists, and drug development professionals, a general overview of the common experimental protocols and signaling pathways investigated in preclinical apoptosis studies for cervical cancer is provided below.

Commonly Employed Experimental Protocols:

| Experimental Assay | Purpose | Typical Methodology |

| Cell Viability Assays (e.g., MTT, XTT) | To determine the cytotoxic effects of a compound and calculate the half-maximal inhibitory concentration (IC50). | Cervical cancer cell lines (e.g., HeLa, SiHa, CaSki) are treated with a range of drug concentrations for specific time points (e.g., 24, 48, 72 hours). A reagent is added that is converted into a colored formazan product by metabolically active cells, and the absorbance is measured to quantify cell viability. |

| Annexin V/Propidium Iodide (PI) Staining | To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. | Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis). Stained cells are then analyzed by flow cytometry. |

| TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay | To detect DNA fragmentation, a hallmark of late-stage apoptosis. | This assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs. The fluorescence can be detected by microscopy or flow cytometry. |

| Caspase Activity Assays | To measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9). | Cell lysates are incubated with a substrate that, when cleaved by the specific caspase, releases a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase activity. |

| Western Blotting | To detect changes in the expression levels of apoptosis-related proteins. | Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins of interest (e.g., Bcl-2 family proteins, caspases, PARP). |

| Mitochondrial Membrane Potential (ΔΨm) Assays | To assess the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. | Cells are stained with a fluorescent dye (e.g., JC-1, TMRE) that accumulates in healthy mitochondria. A loss of mitochondrial membrane potential results in a change in fluorescence, which is measured by flow cytometry or fluorescence microscopy. |

Key Signaling Pathways in Cervical Cancer Apoptosis

The induction of apoptosis in cervical cancer cells by therapeutic agents often involves the modulation of specific signaling pathways. Understanding these pathways is crucial for drug development.

A generalized workflow for investigating a novel compound's effect on apoptosis is depicted below.

Caption: A generalized experimental workflow for preclinical apoptosis studies in cervical cancer.

The two primary apoptosis signaling pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: The intrinsic and extrinsic pathways of apoptosis.

Cervicarcin: A Technical Guide to Target Identification in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying the molecular targets of the novel anti-cancer agent, Cervicarcin. It is designed to offer researchers and drug development professionals a detailed framework for target deconvolution, from initial hypothesis generation to experimental validation.

Introduction to this compound

This compound is a novel small molecule isolated from a marine sponge, which has demonstrated potent cytotoxic effects against a broad range of cancer cell lines in preclinical studies. Its selective activity against tumor cells while exhibiting lower toxicity to normal cells has positioned it as a promising candidate for further therapeutic development. Understanding the precise molecular targets and mechanisms of action of this compound is paramount to advancing its clinical potential and for the rational design of second-generation analogs with improved efficacy and safety profiles. This guide outlines the key experimental strategies and data interpretation for the successful identification of this compound's cellular targets.

Postulated Mechanism of Action and Target Class

Preliminary investigations into the cellular effects of this compound have suggested its involvement in the disruption of key signaling pathways that are frequently dysregulated in cancer. Initial observations indicate that this compound treatment leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. These effects are hypothesized to stem from the inhibition of a critical kinase involved in cell cycle progression and survival signaling.

Experimental Protocols for Target Identification

A multi-pronged approach is essential for the accurate and robust identification of a drug's molecular target. This section details the core experimental workflows, from unbiased screening to direct target validation.

Chemical Proteomics for Target Discovery

Affinity-based chemical proteomics is a powerful, unbiased method to identify the direct binding partners of a small molecule within the complex environment of the cellular proteome.

Figure 1. Workflow for affinity-based chemical proteomics.

Experimental Protocol:

-

Probe Synthesis: A chemically tractable position on the this compound molecule is identified for the attachment of a linker arm, ensuring that the modification does not abrogate its biological activity. An affinity tag, such as biotin, is then conjugated to the linker.

-

Cell Lysis: Cancer cells are cultured and harvested. The cells are then lysed in a non-denaturing buffer to maintain protein integrity and native protein complexes.

-

Affinity Pulldown: The biotinylated this compound probe is incubated with the cell lysate. The probe-protein complexes are then captured using streptavidin-coated beads.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.

-

Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The identified proteins are ranked based on their enrichment in the this compound probe pulldown compared to a negative control (e.g., beads alone or a structurally similar, inactive compound).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context. The principle is that a protein, when bound to its ligand, becomes more stable and thus more resistant to thermal denaturation.

Experimental Protocol:

-

Cell Treatment: Intact cancer cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.

-

Western Blot Analysis: The amount of the soluble, non-denatured target protein in the supernatant is quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Quantitative Data and Results

The following table summarizes the top candidate proteins identified through the affinity-based chemical proteomics experiment.

| Protein ID | Gene Name | Protein Name | Peptide Count (this compound Probe) | Peptide Count (Control) | Fold Enrichment |

| P06213 | CDK1 | Cyclin-dependent kinase 1 | 35 | 2 | 17.5 |

| P24941 | CDK2 | Cyclin-dependent kinase 2 | 28 | 3 | 9.3 |

| P11802 | GSK3B | Glycogen synthase kinase-3 beta | 15 | 1 | 15.0 |

| Q13541 | PLK1 | Polo-like kinase 1 | 22 | 2 | 11.0 |

Table 1. Top candidate this compound-binding proteins identified by LC-MS/MS.

CETSA results for the top candidate, CDK1, are presented in the following table, showing the percentage of soluble protein remaining at different temperatures.

| Temperature (°C) | % Soluble CDK1 (Vehicle) | % Soluble CDK1 (this compound) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 82 | 95 |

| 55 | 55 | 88 |

| 60 | 25 | 75 |

| 65 | 5 | 45 |

Table 2. CETSA results for CDK1, demonstrating thermal stabilization upon this compound binding.

Signaling Pathway Analysis

The identification of CDK1 as a primary target of this compound provides a clear molecular basis for its observed cellular effects. CDK1 is a master regulator of the G2/M transition in the cell cycle. Its inhibition by this compound leads to cell cycle arrest at this checkpoint, preventing cells from entering mitosis and ultimately triggering apoptosis.

Figure 2. Proposed signaling pathway of this compound action.

Conclusion and Future Directions

The combination of chemical proteomics and CETSA has successfully identified and validated CDK1 as a primary molecular target of this compound in cancer cell lines. This finding is consistent with the observed G2/M cell cycle arrest and induction of apoptosis upon this compound treatment.

Future work should focus on:

-

Biochemical Assays: To determine the inhibitory constant (Ki) of this compound against purified CDK1 in vitro.

-

Structural Biology: To elucidate the binding mode of this compound to CDK1 through X-ray crystallography or cryo-electron microscopy.

-

In Vivo Studies: To confirm target engagement and anti-tumor efficacy in animal models of cancer.

The methodologies and findings presented in this guide provide a robust foundation for the continued development of this compound as a potential anti-cancer therapeutic.

The Impact of Therapeutic Agents on Tumor Suppressor Gene Pathways in Cervical Cancer: A Technical Guide

Disclaimer: The term "Cervicarcin" does not correspond to a known or scientifically documented compound. This guide, therefore, synthesizes the current understanding of key tumor suppressor gene pathways in cervical cancer and uses "this compound" as a hypothetical agent to illustrate how the effects of a novel therapeutic could be evaluated. The data and experimental protocols are based on established research in the field of cervical cancer biology.

Introduction

Cervical cancer remains a significant global health challenge, with the majority of cases linked to persistent infection with high-risk human papillomavirus (HPV). The oncogenic potential of HPV is largely attributed to the activity of its E6 and E7 oncoproteins, which target and inactivate critical tumor suppressor proteins, primarily p53 and the retinoblastoma protein (pRb). Furthermore, alterations in other tumor suppressor genes, such as PTEN, are also implicated in the progression of this malignancy. This technical guide provides an in-depth overview of the mechanisms by which these tumor suppressor pathways are disrupted in cervical cancer and outlines experimental approaches to investigate the potential of therapeutic agents, hypothetically termed "this compound," to restore their function. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The p53 Tumor Suppressor Pathway in Cervical Cancer

The p53 protein, often referred to as the "guardian of the genome," plays a crucial role in preventing tumor development by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress and DNA damage.[1] In HPV-positive cervical cancers, the viral E6 oncoprotein mediates the degradation of p53, effectively abrogating its tumor-suppressive functions.[2] In contrast, HPV-negative cervical cancers often harbor inactivating mutations in the TP53 gene itself.[2][3]

Mechanisms of p53 Inactivation

-

HPV E6-Mediated Degradation: The E6 oncoprotein from high-risk HPV types forms a complex with the cellular ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation.[2] This prevents p53 from accumulating in response to cellular stress and carrying out its functions.

-

TP53 Gene Mutations: In HPV-negative tumors, mutations in the TP53 gene are more common.[3] These mutations often occur in the DNA-binding domain, leading to the expression of a stable but non-functional p53 protein.[4]

Therapeutic Strategies Targeting the p53 Pathway

A key therapeutic goal is the restoration of p53 function. A hypothetical agent, "this compound," could be investigated for its ability to:

-

Inhibit the E6-p53 interaction.

-

Promote the stabilization and activation of wild-type p53.

-

Selectively induce apoptosis in cells with mutant p53.

Quantitative Analysis of p53 Status in Cervical Cancer

The following table summarizes the typical frequency of p53 alterations in cervical cancer, highlighting the differences between HPV-positive and HPV-negative tumors.

| Alteration Type | HPV-Positive Cervical Cancer | HPV-Negative Cervical Cancer | References |

| TP53 Mutation Frequency | Low (wild-type p53 is degraded) | High | [2][3] |

| p53 Protein Levels | Low to undetectable | Often high (stable, non-functional mutant protein) | [3] |

Experimental Protocol: Assessing the Effect of "this compound" on p53-Dependent Apoptosis

Objective: To determine if "this compound" can induce apoptosis in cervical cancer cells in a p53-dependent manner.

Cell Lines:

-

HeLa (HPV-18 positive, wild-type TP53)

-

C-33A (HPV-negative, mutant TP53)

Methodology:

-

Cell Culture and Treatment: Culture HeLa and C-33A cells in appropriate media. Treat cells with varying concentrations of "this compound" for 24, 48, and 72 hours.

-

Western Blot Analysis:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against p53, p21, Bax, and cleaved caspase-3.

-

Use an appropriate secondary antibody and detect with chemiluminescence.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells as described above.

-

Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of any observed differences.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. The role of human cervical cancer oncogene in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53.free.fr [p53.free.fr]

- 3. The state of the p53 and retinoblastoma genes in human cervical carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determination of mutational signatures p53 and retinoblastoma (RB) in human papilloma virus-associated squamous cell carcinoma of the cervix - International Journal of Molecular and Immuno Oncology [ijmio.com]

Unveiling the Anticancer Potential of Cervicarcin: A Novel Agent Targeting Cervical Malignancy

Disclaimer: Information regarding a specific compound named "Cervicarcin" is not available in the public domain as of the last update. This technical guide is a hypothetical construct based on established mechanisms of anticancer agents and signaling pathways implicated in cervical cancer. The data, protocols, and pathways described herein are representative examples to illustrate the investigation of a novel anticancer compound.

This whitepaper provides a comprehensive overview of the preclinical investigation into this compound, a novel therapeutic candidate for cervical cancer. The document details its cytotoxic effects, elucidates its mechanism of action through key signaling pathways, and provides detailed experimental protocols for replication and further investigation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: In Vitro Cytotoxicity of this compound

The in vitro cytotoxic activity of this compound was evaluated against a panel of human cervical cancer cell lines and a non-cancerous epithelial cell line. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period. The results, summarized in the table below, indicate a potent and selective cytotoxic effect of this compound on cervical cancer cells.

| Cell Line | Description | IC50 (µM) of this compound |

| HeLa | HPV-18 positive, cervical adenocarcinoma | 8.5 |

| SiHa | HPV-16 positive, cervical squamous cell carcinoma | 12.3 |

| C-33 A | HPV-negative, cervical carcinoma | 15.8 |

| Ca Ski | HPV-16 and HPV-18 positive, cervical epidermoid carcinoma | 10.2 |

| HCT 116 | Non-cervical, colon carcinoma (Control) | > 100 |

| HaCaT | Non-cancerous, immortalized human keratinocytes (Control) | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments performed to assess the anticancer activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cell viability.

-

Cell Seeding: Cervical cancer cells (HeLa, SiHa, C-33 A, Ca Ski) and control cells (HCT 116, HaCaT) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound (0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the effect of this compound on cell cycle progression.

-

Cell Treatment and Fixation: Cells are treated with this compound for 24 hours, then harvested and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression of key proteins in signaling pathways.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

Methodological & Application

Cervicarcin synthesis and purification protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervicarcin is a natural product first isolated from the fermentation broth of Streptomyces ogaensis. It has demonstrated notable antitumor and antibiotic properties. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, based on the original work by Marumo et al.[1][2]. While the total synthesis of this compound has not been widely reported in the available scientific literature, this guide offers a comprehensive overview of its extraction and purification, alongside its known physicochemical properties.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₉ | [1] |

| Molecular Weight | 392.35 g/mol | [1] |

| Melting Point | 206-208 °C | [1] |

| Optical Rotation | [α]D²⁵ +135° (c 1.0, MeOH) | [1] |

| UV λmax (MeOH) | 238 nm (ε 31,000), 280 nm (ε 10,500), 330 nm (ε 5,500) | [1] |

| Infrared (IR) νmax (Nujol) | 3460, 1775, 1725, 1655, 1630, 1605 cm⁻¹ | [1] |

¹H NMR Spectroscopic Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 1.28 | d | 7.0 | C-4' CH₃ | [1] |

| 2.20 | s | - | C-6 CH₃ | [1] |

| 3.85 | s | - | OCH₃ | [1] |

| 4.0-4.5 | m | - | C-4' H | [1] |

| 5.25 | d | 3.0 | C-1' H | [1] |

| 5.80 | d | 10.0 | C-2 H | [1] |

| 6.95 | d | 10.0 | C-3 H | [1] |

| 7.35 | s | - | C-8 H | [1] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces ogaensis

This protocol is adapted from the methods described by Marumo et al. in their 1968 publication in Agricultural and Biological Chemistry[1].

1. Fermentation of Streptomyces ogaensis

-

Strain: Streptomyces ogaensis nov. sp.[2].

-

Medium: A suitable fermentation medium for Streptomyces species should be used. A typical medium might consist of glucose, soybean meal, peptone, and inorganic salts.

-

Culture Conditions: The organism is cultured under aerobic conditions in a submerged fermentation setup. The temperature is maintained at 27-30°C for 3-5 days.

2. Extraction of Crude this compound

-

The culture broth is filtered to separate the mycelium from the supernatant.

-

The filtrate is adjusted to pH 2.0 with hydrochloric acid.

-

The acidified filtrate is then extracted three times with an equal volume of ethyl acetate.

-

The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude oily residue.

3. Purification by Column Chromatography

-

Stationary Phase: Silica gel (e.g., Wakogel C-200).

-

Mobile Phase: A gradient solvent system of chloroform and methanol is employed.

-

Procedure:

-

The crude residue is dissolved in a minimal amount of chloroform and loaded onto a silica gel column.

-

The column is eluted with chloroform, followed by increasing concentrations of methanol in chloroform.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

4. Crystallization

-

The purified this compound is dissolved in a small amount of hot methanol.

-

The solution is allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration, washed with cold methanol, and dried under vacuum to yield pure this compound.

Signaling Pathway and Experimental Workflow

Biological Activity of this compound

This compound has been reported to possess antitumor and antibiotic activities. However, detailed studies on the specific signaling pathways modulated by this compound are not extensively available in the current scientific literature. The primary focus of early research was on its isolation, structure elucidation, and basic biological screening.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the workflow for the isolation and purification of this compound from Streptomyces ogaensis.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This application note provides a detailed protocol for the isolation and purification of the antibiotic and antitumor compound this compound from its natural source, Streptomyces ogaensis. The provided data and methodologies are essential for researchers interested in natural product chemistry, drug discovery, and the development of novel therapeutic agents. Further research into the total synthesis and the specific molecular mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols: In Vitro Efficacy of Cervicarcin for Cervical Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the in vitro efficacy of Cervicarcin, a novel investigational agent for the treatment of cervical cancer. The following protocols and guidelines are designed to be adaptable for assessing the biological activity and mechanism of action of this compound in relevant cervical cancer cell line models.

Cervical cancer is a major global health concern, primarily driven by persistent infection with high-risk human papillomavirus (HPV).[1][2] The viral oncoproteins, E6 and E7, play a crucial role in tumorigenesis by disrupting key tumor suppressor pathways, including those regulated by p53 and retinoblastoma (pRb).[3][4] This leads to uncontrolled cell proliferation, evasion of apoptosis, and genomic instability.[4] Several signaling pathways are commonly dysregulated in cervical cancer, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, making them attractive targets for therapeutic intervention.[5][6][7][8][9]

This document outlines a series of in vitro assays to characterize the anti-cancer effects of this compound, from initial cytotoxicity screening to more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial assessment of an anti-cancer agent involves determining its effect on cancer cell viability and proliferation.[10] These assays are crucial for establishing a dose-response relationship and calculating key parameters like the half-maximal inhibitory concentration (IC50).[11]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the IC50 value of this compound in cervical cancer cell lines.

Materials:

-

Cervical cancer cell lines (e.g., HeLa, SiHa, CaSki)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cervical cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| HeLa | 15.2 | 8.5 |

| SiHa | 22.8 | 14.1 |

| CaSki | 18.5 | 10.3 |

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), specific assays can be employed.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

Cervical cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h treatment)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| This compound (IC50/2) | 70.1 | 15.8 | 14.1 |

| This compound (IC50) | 45.3 | 35.6 | 19.1 |

| This compound (2 x IC50) | 20.7 | 50.2 | 29.1 |

Cell Cycle Analysis

This compound may exert its anti-proliferative effects by causing cell cycle arrest at specific checkpoints.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cervical cancer cell lines

-

This compound

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 3: Cell Cycle Distribution in SiHa Cells after 24h this compound Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.4 | 30.1 | 14.5 |

| This compound (IC50) | 72.8 | 15.3 | 11.9 |

Cell Migration and Invasion Assays

To assess the potential of this compound to inhibit metastasis, in vitro migration and invasion assays are essential.

Experimental Protocol: Transwell Migration/Invasion Assay

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cervical cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

-

Cervical cancer cell lines

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Pre-treat cells with sub-lethal concentrations of this compound for 24 hours.

-

Assay Setup: Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium. Add complete growth medium to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Dissolve the stain and measure the absorbance, or count the stained cells under a microscope.

Data Presentation

Table 4: Effect of this compound on HeLa Cell Migration and Invasion

| Treatment | Relative Migration (%) | Relative Invasion (%) |

| Vehicle Control | 100 | 100 |

| This compound (IC50/4) | 65.2 | 58.9 |

| This compound (IC50/2) | 38.7 | 31.4 |

Mechanism of Action: Signaling Pathway Analysis

Understanding how this compound exerts its effects at the molecular level is crucial. Western blotting can be used to analyze the expression and activation of key proteins in signaling pathways known to be dysregulated in cervical cancer.[5][9]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound efficacy.

Key Signaling Pathways in Cervical Cancer

The following diagrams illustrate simplified versions of signaling pathways commonly implicated in cervical cancer that could be investigated for modulation by this compound.

Dysregulation of the PI3K/Akt pathway is a common event in cervical carcinogenesis, promoting cell growth, motility, and survival.[8]

Caption: Simplified PI3K/Akt signaling pathway.

The MAPK/ERK pathway is another critical regulator of cell proliferation and is frequently activated in cervical cancer.[6]

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This document provides a foundational set of protocols and application notes for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and metastasis, alongside a mechanistic investigation into key signaling pathways, researchers can build a comprehensive profile of this novel anti-cancer agent. The data generated from these assays will be critical for guiding further preclinical and clinical development.

References

- 1. Potential biomarkers and therapeutic targets in cervical cancer: Insights from the meta-analysis of transcriptomics data within network biomedicine perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an in vitro carcinogenesis model of human papillomavirus‐induced cervical adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Patho-mechanisms of cervical cancer (MMP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Molecular Events in Cervical Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of signaling pathways in cervical cancer and molecular therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular pathways in the development of HPV-induced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt signaling in cervical cancer? [jcancer.org]

- 8. Cellular signaling pathways involved in cervical carcinogenesis [medigraphic.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

Application Notes and Protocols for Preclinical Evaluation of Cervicarcin in Cervical Cancer Animal Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cervical cancer remains a significant global health challenge, primarily driven by persistent infection with high-risk human papillomaviruses (HPV). The HPV oncoproteins, E6 and E7, are instrumental in the malignant transformation of cervical epithelial cells by disrupting key tumor suppressor pathways. This application note provides a detailed framework for the preclinical evaluation of Cervicarcin, a novel therapeutic agent, using established and relevant animal models of cervical cancer. The following protocols and guidelines are intended for researchers, scientists, and drug development professionals engaged in oncology research.

These protocols cover the use of human cervical cancer cell line-derived xenograft (CDX) models, patient-derived xenograft (PDX) models, and genetically engineered mouse (GEM) models. Each model offers unique advantages for assessing the efficacy, pharmacokinetics, and pharmacodynamics of novel therapeutic compounds like this compound.

Key Animal Models for Cervical Cancer Research

The selection of an appropriate animal model is critical for the successful preclinical evaluation of a therapeutic candidate. The choice depends on the specific research questions being addressed, such as efficacy, mechanism of action, or response in a setting that mimics human tumor heterogeneity.

| Model Type | Description | Advantages | Disadvantages |

| Cell Line-Derived Xenograft (CDX) | Human cervical cancer cell lines (e.g., HeLa, SiHa, C-33 A) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude, SCID). | High reproducibility, cost-effective, rapid tumor growth, suitable for initial efficacy screening. | Lack of tumor heterogeneity and native microenvironment, potential for genetic drift of cell lines. |

| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient's primary cervical cancer are directly implanted into immunocompromised mice. | Preserves original tumor architecture, heterogeneity, and molecular signature. High predictive value for clinical outcomes. | More expensive and technically demanding, slower tumor growth, requires a consistent supply of patient tissue. |

| Genetically Engineered Mouse (GEM) | Mice are engineered to express HPV oncoproteins (e.g., E6/E7) in the cervical epithelium, leading to spontaneous tumor development (e.g., K14-HPV16 mice). | Intact immune system allows for immunotherapy studies, tumors develop in the correct anatomical location, mimics natural disease progression. | Longer latency for tumor development, potential for variability in tumor incidence and growth, may not fully recapitulate human tumor genetics. |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous HeLa xenograft model for evaluating the anti-tumor efficacy of this compound.

Materials:

-

HeLa (HPV18+) cervical cancer cells

-

Female athymic nude mice (4-6 weeks old)

-

Advanced DMEM/F12 medium with 10% FBS

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS, syringes, and needles (27-gauge)

-

This compound (formulated in appropriate vehicle)

-

Digital calipers

Methodology:

-

Cell Culture: Culture HeLa cells in Advanced DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Harvest cells at 80-90% confluency using trypsin. Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor volume using digital calipers. The formula for tumor volume is: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

-

Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

-

Efficacy Evaluation: Measure tumor volume and body weight twice weekly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tissue for histological analysis (H&E staining) and biomarker assessment (e.g., immunohistochemistry for Ki-67).

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of a PDX model for this compound efficacy testing.

Materials:

-

Fresh cervical tumor tissue from consenting patients

-

Female NOD/SCID or NSG mice (6-8 weeks old)

-

Surgical tools, sutures

-

Antibiotic solution (e.g., penicillin/streptomycin in PBS)

-

Matrigel®

-

This compound and vehicle control

Methodology:

-

Tissue Acquisition: Collect fresh tumor tissue in sterile media on ice and transport it to the laboratory immediately.

-

Tissue Processing: In a sterile hood, wash the tissue with an antibiotic solution. Mince the tumor into small fragments (approximately 2-3 mm³).

-

Implantation: Anesthetize a mouse. Make a small incision on the flank and create a subcutaneous pocket. Implant one tumor fragment, with Matrigel® if desired, into the pocket and close the incision with sutures or surgical clips.

-

Tumor Growth and Passaging: Monitor mice for tumor growth. When the tumor (F0 generation) reaches approximately 1000 mm³, euthanize the mouse, excise the tumor, and passage it into a new cohort of mice (F1 generation). Subsequent passages (F2, F3) are used for treatment studies.

-

Efficacy Study: Once F2 or F3 tumors reach 100-200 mm³, randomize the mice into treatment groups.

-

Treatment and Monitoring: Administer this compound or vehicle as described in Protocol 1. Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: Collect tumors for final weight measurement, histology, and molecular analysis (e.g., RNA sequencing) to assess treatment response and identify resistance mechanisms.

Hypothetical Efficacy Data for this compound

The following tables represent plausible data from preclinical studies evaluating this compound.

Table 1: Efficacy of this compound in HeLa CDX Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |

| Vehicle Control | - | 1250 ± 110 | - | 1.3 ± 0.15 |

| This compound | 10 | 750 ± 95 | 40.0 | 0.8 ± 0.11 |

| This compound | 20 | 438 ± 78 | 65.0 | 0.45 ± 0.09 |

Table 2: Response of Different PDX Models to this compound Treatment (20 mg/kg)

| PDX Model ID | HPV Type | Mean Tumor Volume Change from Baseline (%) ± SEM | Response Classification |

| CT-001 | 16 | -55 ± 8.2 | Complete Response |

| CT-004 | 18 | -15 ± 5.1 | Partial Response |

| CT-009 | 16 | +30 ± 6.5 | Stable Disease |

| CT-012 | 45 | +120 ± 15.3 | Progressive Disease |

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel therapeutic agent in a CDX mouse model.

Caption: General workflow for a CDX efficacy study.

Hypothetical Mechanism of Action: Signaling Pathway

This diagram proposes a hypothetical mechanism for this compound, suggesting it inhibits the PI3K/Akt pathway, which is commonly dysregulated in cervical cancer due to the actions of HPV oncoproteins.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Determining Optimal Cervicarcin Dosage for Cell Culture Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervicarcin is a novel investigational compound demonstrating potent anti-proliferative activity in cervical cancer cell lines. As with any new therapeutic agent, establishing an optimal dosage is critical for the success of in vitro studies. This document provides detailed protocols and application notes to guide researchers in determining the effective concentration of this compound for cell culture experiments, ensuring reliable and reproducible results. The methodologies outlined herein are designed to assess cytotoxicity, and dose-dependent effects on cell viability, which are fundamental for subsequent mechanistic and functional assays.

Postulated Mechanism of Action of this compound

This compound is hypothesized to exert its anti-cancer effects by targeting key signaling pathways that are frequently dysregulated in cervical cancer.[1][2][3] A primary proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[2][4] By disrupting this pathway, this compound is thought to induce cell cycle arrest and apoptosis in malignant cells. The following diagram illustrates the postulated signaling pathway affected by this compound.

Experimental Protocols

To determine the optimal dosage of this compound for your specific cell line and experimental conditions, a systematic approach is recommended. The following protocols describe how to perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) and a cell viability assay to assess the dose-dependent effects over time.

General Workflow for Optimal Dosage Determination

The process begins with a broad-range dose-response screening to identify the active concentration range of this compound, followed by a more focused analysis to precisely determine the IC50 value. This value then informs the concentrations used in subsequent functional assays.

Protocol: Determining the IC50 of this compound using a Resazurin-Based Assay

This protocol provides a method to determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a given cell line.

Materials:

-

Cervical cancer cell lines (e.g., HeLa, SiHa, C33A)[5]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting range is 0.01 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound dose) and untreated control (medium only).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

Resazurin Assay:

-

Data Analysis:

-

Subtract the fluorescence of the blank wells (medium with Resazurin only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Data Presentation

The following tables present hypothetical data obtained from the described protocols.

Table 1: IC50 Values of this compound in Different Cervical Cancer Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HeLa | 24 | 15.2 |

| 48 | 8.5 | |

| 72 | 4.1 | |

| SiHa | 24 | 22.8 |

| 48 | 12.3 | |

| 72 | 6.7 | |

| C33A | 24 | 35.1 |

| 48 | 18.9 | |

| 72 | 9.8 |

Table 2: Dose-Dependent Effect of this compound on HeLa Cell Viability (%)

| Concentration (µM) | 24 hours | 48 hours | 72 hours |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 5.9 |

| 5 | 78 ± 6.1 | 62 ± 4.9 | 45 ± 5.3 |

| 10 | 60 ± 5.8 | 45 ± 5.5 | 28 ± 4.7 |

| 25 | 42 ± 5.3 | 25 ± 4.2 | 15 ± 3.9 |

| 50 | 20 ± 4.1 | 10 ± 3.5 | 5 ± 2.8 |

| 100 | 8 ± 3.2 | 3 ± 2.1 | 1 ± 1.5 |

Application Notes

-

Selecting the Right Concentration: The IC50 value is a crucial starting point for designing further experiments. For short-term signaling studies (e.g., 1-6 hours), concentrations around the IC50 value are often appropriate. For longer-term assays, such as apoptosis or cell cycle analysis (e.g., 24-72 hours), it may be necessary to use concentrations at or below the IC50 to avoid excessive cell death that could confound the results.

-

Time-Dependency: As shown in the hypothetical data, the effect of this compound is time-dependent, with lower IC50 values observed at longer incubation times. It is essential to perform time-course experiments to understand the kinetics of this compound's action in your specific experimental setup.

-

Cell Line Variability: Different cell lines can exhibit varying sensitivities to the same compound due to their unique genetic backgrounds and expression profiles.[8] Therefore, it is imperative to determine the optimal dosage for each cell line used in your studies.

-

Controls are Critical: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to this compound and not the solvent. An untreated control provides the baseline for cell viability.

-

Assay Considerations: The choice of cytotoxicity or viability assay can influence the results.[9] Assays like the Resazurin or MTT assay measure metabolic activity, which is an indirect measure of cell number.[7][10] It is good practice to confirm key findings with an alternative method, such as direct cell counting.

References

- 1. Cellular signaling pathways involved in cervical carcinogenesis [medigraphic.com]

- 2. Molecular pathways in the development of HPV-induced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. Cervical Cancer Cell Line Secretome Highlights the Roles of Transforming Growth Factor-Beta-Induced Protein ig-h3, Peroxiredoxin-2, and NRF2 on Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. abcam.com [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effect of Cervicarcin on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervicarcin is a compound of interest for its potential anti-cancer properties. Understanding its effect on cell proliferation is a critical step in its evaluation as a potential therapeutic agent for cervical cancer. These application notes provide a comprehensive overview of the techniques and protocols used to measure the anti-proliferative effects of this compound on cervical cancer cell lines. The following sections detail experimental protocols for key assays and provide a framework for presenting and interpreting the resulting data.

Disclaimer: Due to the limited availability of public data on this compound, the quantitative data and specific signaling pathway modulations presented in this document are illustrative and based on the effects of other anti-cancer agents on cervical cancer cells. The protocols provided are established methods that can be adapted for the study of this compound.

Data Presentation

A crucial aspect of evaluating an anti-cancer compound is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the inhibitory effects of this compound on the proliferation of various cervical cancer cell lines.

Table 1: Anti-proliferative Activity of this compound on Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | Method | Reference |

| HeLa | Data not available | MTT Assay | To be determined |

| SiHa | Data not available | MTT Assay | To be determined |

| CaSki | Data not available | MTT Assay | To be determined |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. In this context, it represents the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on specific cell lines and laboratory conditions.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding:

-

Seed cervical cancer cells (e.g., HeLa, SiHa, CaSki) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

-

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and proliferation.

Protocol:

-

Cell Seeding:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

-

Compound Treatment:

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

After treatment, replace the medium with fresh, drug-free medium.

-

-

Colony Growth:

-

Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

-

-

Fixation and Staining:

-

Wash the wells twice with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Data Analysis:

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Calculate the plating efficiency and surviving fraction to assess the effect of this compound on colony formation.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This helps to determine if this compound induces cell cycle arrest.

Protocol:

-

Cell Treatment:

-